2-(Benzo[d][1,3]dioxol-5-yl)-5-nitro-1H-benzo[d]imidazole
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Overview
Description
2-(Benzo[d][1,3]dioxol-5-yl)-5-nitro-1H-benzo[d]imidazole is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a benzo[d][1,3]dioxole moiety, which is a common structural motif in many biologically active molecules. The presence of the nitro group and the benzo[d]imidazole ring further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-5-nitro-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from piperonal through a series of reactions involving oxidation and cyclization . The nitro group is introduced via nitration reactions using concentrated nitric acid and sulfuric acid . The final step involves the formation of the benzo[d]imidazole ring through cyclization reactions, often using o-phenylenediamine as a precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through crystallization and chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)-5-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzo[d]imidazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-5-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting survival pathways like PI3K/Akt.
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have shown similar anticancer activities.
5-(Benzo[d][1,3]dioxol-5-yl)-2-aminobenzimidazole: This compound has a similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yl)-5-nitro-1H-benzo[d]imidazole is unique due to the presence of both the nitro group and the benzo[d]imidazole ring, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential for various applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C14H9N3O4 |
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Molecular Weight |
283.24 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C14H9N3O4/c18-17(19)9-2-3-10-11(6-9)16-14(15-10)8-1-4-12-13(5-8)21-7-20-12/h1-6H,7H2,(H,15,16) |
InChI Key |
XTJYCDBRUXMYEP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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